molecular formula C12H16N2O4 B1607348 Diethyl 1,2-phenylenedicarbamate CAS No. 6324-13-6

Diethyl 1,2-phenylenedicarbamate

Cat. No. B1607348
CAS RN: 6324-13-6
M. Wt: 252.27 g/mol
InChI Key: XRVGYXSUXNKZBE-UHFFFAOYSA-N
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Description

Diethyl 1,2-phenylenedicarbamate is a synthetic organic compound with the CAS Number: 6324-13-6 . It has a molecular weight of 252.27 and its IUPAC name is diethyl 1,2-phenylenedicarbamate .


Synthesis Analysis

The synthesis of Diethyl 1,2-phenylenedicarbamate involves a multi-step reaction . The first step involves the use of acetic acid and nitric acid under reflux conditions for 1 hour . The second step involves the use of sodium hydride in N,N-dimethyl-formamide at 20°C for 0.17 hours .


Molecular Structure Analysis

The molecular structure of Diethyl 1,2-phenylenedicarbamate is represented by the linear formula C12H16N2O4 . The InChI code for this compound is 1S/C12H16N2O4/c1-3-17-11(15)13-9-7-5-6-8-10(9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) .


Physical And Chemical Properties Analysis

Diethyl 1,2-phenylenedicarbamate is a white to yellow solid . The boiling point and other specific physical and chemical properties are not mentioned in the retrieved sources .

Scientific Research Applications

  • Inhibition of Mutagen Activation : Diethyldithiocarbamate (DDC) suppresses the activation of promutagens by plant systems, particularly in tobacco cells. It inhibits intracellular peroxidases, preventing the activation of certain compounds, which indicates its potential use in reducing mutagenic effects in plants (Plewa et al., 1991).

  • Memory Studies in Mice : Research has shown that DDC, a dopamine beta hydroxylase inhibitor, affects memory in mice, suggesting its relevance in neuroscience and behavioral studies (Randt et al., 1971).

  • Metal Adsorption and Detection : A study using a biodegradable polymer and diethyl dithiocarbamate as a chelating reagent optimized the method for detecting and separating metals like lead, cadmium, and zinc in water and food samples. This indicates its application in environmental and food safety research (Tuzen et al., 2016).

  • Antitumor Research : Research involving the coordination chemistry of diethyltin(IV) with nucleotides suggests its potential as an antitumor agent. This study contributes to understanding the role of such compounds in cancer treatment (Li et al., 1996).

  • Neurological Research : Studies have explored the interaction of DDC with neurotoxins like MPTP, revealing its role in enhancing neurotoxic effects. This is significant for research into neurodegenerative diseases such as Parkinson's disease (Walters et al., 1999).

  • Chemical Synthesis and Industrial Applications : Another study discusses the use of diethers, including diethyl compounds, in catalysts for the polymerization of propylene. This shows its relevance in chemical engineering and industrial applications (Morini et al., 1996).

  • Corrosion Inhibition : Research on α-aminophosphonates, including diethyl phosphonates, for inhibiting mild steel corrosion in acidic environments, suggests applications in industrial maintenance and materials science (Gupta et al., 2017).

  • Water Treatment : A study on using sodium diethyldithiocarbamate for treating copper-electroplating wastewater indicates its application in environmental engineering and water treatment processes (Li et al., 2000).

Safety and Hazards

Safety information for Diethyl 1,2-phenylenedicarbamate includes several precautionary statements . These include recommendations to avoid contact with skin and eyes, to use only in well-ventilated areas, and to wear protective clothing and equipment .

properties

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-7-5-6-8-10(9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVGYXSUXNKZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979276
Record name Diethyl 1,2-phenylenebis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6324-13-6
Record name NSC29104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 1,2-phenylenebis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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